2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and a chloro substituent
Preparation Methods
The synthesis of 2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps. The starting materials often include 2-chlorobenzoyl chloride and 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and nitrobenzamides. Compared to these compounds, 2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to its specific substituents and their positions on the benzothiazole ring. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Some similar compounds include:
- 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- 2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
These compounds share structural similarities but differ in the positions and types of substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
2-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-16(2)6-11-13(12(21)7-16)25-15(18-11)19-14(22)9-5-8(20(23)24)3-4-10(9)17/h3-5H,6-7H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRAPDTNNORQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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